Cas no 2138219-70-0 (4-(4-methanesulfonylphenyl)morpholin-3-one)

4-(4-methanesulfonylphenyl)morpholin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-methanesulfonylphenyl)morpholin-3-one
- 3-Morpholinone, 4-[4-(methylsulfonyl)phenyl]-
- 2138219-70-0
- EN300-1086029
-
- Inchi: 1S/C11H13NO4S/c1-17(14,15)10-4-2-9(3-5-10)12-6-7-16-8-11(12)13/h2-5H,6-8H2,1H3
- InChI Key: PLCGUNPBWVWIPQ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(S(C)(=O)=O)C=C2)CCOCC1=O
Computed Properties
- Exact Mass: 255.05652907g/mol
- Monoisotopic Mass: 255.05652907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- Boiling Point: 576.2±50.0 °C(Predicted)
- pka: -3.69±0.20(Predicted)
4-(4-methanesulfonylphenyl)morpholin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086029-5g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 5g |
$3355.0 | 2023-10-27 | |
Enamine | EN300-1086029-5.0g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 5g |
$3355.0 | 2023-06-10 | ||
Enamine | EN300-1086029-2.5g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
Enamine | EN300-1086029-0.1g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
Enamine | EN300-1086029-0.25g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
Enamine | EN300-1086029-10.0g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 10g |
$4974.0 | 2023-06-10 | ||
Enamine | EN300-1086029-1.0g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 1g |
$1157.0 | 2023-06-10 | ||
Enamine | EN300-1086029-0.5g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
Enamine | EN300-1086029-0.05g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1086029-1g |
4-(4-methanesulfonylphenyl)morpholin-3-one |
2138219-70-0 | 95% | 1g |
$1157.0 | 2023-10-27 |
4-(4-methanesulfonylphenyl)morpholin-3-one Related Literature
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
Additional information on 4-(4-methanesulfonylphenyl)morpholin-3-one
Introduction to 4-(4-methanesulfonylphenyl)morpholin-3-one (CAS No. 2138219-70-0)
4-(4-methanesulfonylphenyl)morpholin-3-one, identified by its CAS number 2138219-70-0, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both the morpholin and 4-methanesulfonylphenyl moieties makes it a versatile candidate for further investigation, particularly in the design of novel therapeutic agents.
The compound's structure consists of a morpholine ring fused with a phenyl group that is further substituted with a methanesulfonyl group. This particular arrangement imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The morpholine moiety, known for its ability to enhance solubility and metabolic stability, is particularly valuable in pharmaceutical applications. Meanwhile, the methanesulfonylphenyl group contributes to the molecule's binding affinity and selectivity, making it an attractive scaffold for drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of morpholine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The specific configuration of 4-(4-methanesulfonylphenyl)morpholin-3-one positions it as a promising candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By targeting kinases, compounds like 4-(4-methanesulfonylphenyl)morpholin-3-one can modulate signaling pathways that are aberrantly activated in diseased states. Recent studies have demonstrated that morpholine derivatives can effectively inhibit several kinases by binding to their active sites and disrupting their function.
Furthermore, the methanesulfonyl group in the molecule enhances its binding interactions by increasing the electrophilicity of the phenyl ring. This feature allows the compound to form stable hydrogen bonds and hydrophobic interactions with its target proteins, thereby improving its efficacy. The combination of these structural features makes 4-(4-methanesulfonylphenyl)morpholin-3-one a compelling candidate for further development as a therapeutic agent.
Another area where this compound shows promise is in the treatment of infectious diseases. Microbial resistance to existing antibiotics is becoming increasingly problematic, necessitating the development of new antimicrobial agents. Morpholine derivatives have demonstrated activity against various pathogens by interfering with essential bacterial processes such as DNA replication and protein synthesis. The unique structural features of 4-(4-methanesulfonylphenyl)morpholin-3-one may enable it to overcome existing resistance mechanisms and provide a new treatment option for infections caused by multidrug-resistant bacteria.
The synthesis of 4-(4-methanesulfonylphenyl)morpholin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its potential for further chemical manipulation to explore new analogs with enhanced properties.
In conclusion, 4-(4-methanesulfonylphenyl)morpholin-3-one (CAS No. 2138219-70-0) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, particularly in the areas of kinase inhibition and antimicrobial therapy. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable asset in medicinal chemistry.
2138219-70-0 (4-(4-methanesulfonylphenyl)morpholin-3-one) Related Products
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)




